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Compound of Interest

Compound Name: Mal-PEG5-acid

Cat. No.: B608845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

reactivity of Maleimide-PEG5-acid, a heterobifunctional linker widely utilized in bioconjugation

and drug development. This document details its chemical and physical characteristics,

reactivity of its functional groups, and provides experimental protocols for its application in

creating advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-

targeting chimeras (PROTACs).

Chemical and Physical Properties
Mal-PEG5-acid is a versatile crosslinker featuring a maleimide group at one end and a

carboxylic acid at the other, connected by a five-unit polyethylene glycol (PEG) spacer. The

PEG chain enhances the solubility of the molecule and its conjugates in aqueous media, a

critical attribute for biological applications.[1][2]
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Property Value Reference

Chemical Name

1-(2,5-dioxo-2,5-dihydro-1H-

pyrrol-1-yl)-3,6,9,12,15-

pentaoxaoctadecan-18-oic

acid

[1]

CAS Number 1286755-26-7 [1]

Molecular Formula C₁₇H₂₇NO₉ [1]

Molecular Weight 389.40 g/mol

Appearance Light brown to yellow liquid

Purity >95%

Solubility

Soluble in DMSO (100

mg/mL), DCM. The hydrophilic

PEG spacer increases

solubility in aqueous media.

Storage

Store at -20°C, protected from

light. In solvent, store at -80°C

for up to 6 months or -20°C for

up to 1 month.

Stability

The maleimide group is

sensitive to moisture and

hydrolysis, especially at pH >

7.5. Aqueous solutions should

be prepared immediately

before use. The NHS ester,

once formed, is also

susceptible to hydrolysis.

Reactivity and Conjugation Chemistry
The dual functionality of Mal-PEG5-acid allows for a two-step, controlled conjugation strategy,

making it a valuable tool in the synthesis of complex biomolecules.
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Maleimide Group Reactivity
The maleimide moiety reacts specifically with thiol (sulfhydryl) groups, such as those found in

the side chains of cysteine residues in proteins and peptides. This reaction proceeds via a

Michael addition mechanism, forming a stable thioether bond.

Optimal pH: The reaction is most efficient and specific in the pH range of 6.5 to 7.5.

Reaction Rate: At neutral pH, the reaction of maleimides with thiols is approximately 1,000

times faster than with amines.

Side Reactions:

Hydrolysis: Above pH 7.5, the maleimide ring is susceptible to hydrolysis, rendering it

unreactive towards thiols.

Reaction with Amines: At pH values above 7.5, the maleimide group can react with

primary amines, such as the side chain of lysine residues.

Thiazine Rearrangement: When conjugating to an N-terminal cysteine, a side reaction can

occur where the initial thioether adduct rearranges to a thiazine structure, particularly at

basic pH.

Carboxylic Acid Group Reactivity
The terminal carboxylic acid can be coupled to primary amines, such as the N-terminus of a

protein or the side chain of a lysine residue. This reaction requires activation of the carboxyl

group, most commonly through the formation of an N-hydroxysuccinimide (NHS) ester using

carbodiimide chemistry.

Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used

carbodiimide that, in the presence of N-hydroxysuccinimide (NHS) or its water-soluble

analog (Sulfo-NHS), converts the carboxylic acid to a more reactive NHS ester.

Reaction pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of

4.5-7.2. The subsequent reaction of the NHS ester with a primary amine is optimal at a pH of

7.2-8.0.
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Stability of NHS Ester: The formed NHS ester is susceptible to hydrolysis, so it should be

used for conjugation without significant delay.

Experimental Protocols
The following are generalized protocols for the use of Mal-PEG5-acid in bioconjugation.

Optimization may be required for specific applications.

Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, Protein-A (containing an amine) and

Protein-B (containing a thiol).

Materials:

Mal-PEG5-acid

Protein-A (with available primary amines)

Protein-B (with available free thiols)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

Desalting columns

Procedure:

Activation of Mal-PEG5-acid:

Dissolve Mal-PEG5-acid in the Activation Buffer.
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Add a 2 to 10-fold molar excess of EDC and NHS to the Mal-PEG5-acid solution.

Incubate for 15-30 minutes at room temperature.

Conjugation to Protein-A:

Add the activated Mal-PEG5-acid solution to the Protein-A solution in Conjugation Buffer.

A molar ratio of 10-20 fold excess of the linker to the protein is a common starting point.

Incubate for 2 hours at room temperature or overnight at 4°C.

Remove excess, unreacted linker using a desalting column equilibrated with Conjugation

Buffer.

Conjugation to Protein-B:

Add the thiol-containing Protein-B to the purified Mal-PEG5-Protein-A conjugate.

Incubate for 2 hours at room temperature.

Quenching and Purification:

Quench any unreacted maleimide groups by adding a final concentration of 10 mM

cysteine.

Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate

methods to remove excess reagents and byproducts.

Synthesis of a PROTAC
This protocol outlines a general procedure for synthesizing a PROTAC using Mal-PEG5-acid to

link a target protein ligand (with an amine) and an E3 ligase ligand (with a thiol).

Materials:

Mal-PEG5-acid

Target Protein Ligand (amine-functionalized)
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E3 Ligase Ligand (thiol-functionalized)

EDC and NHS

Anhydrous DMF or DMSO

DIPEA (N,N-Diisopropylethylamine)

Purification supplies (e.g., HPLC)

Procedure:

Activation of Mal-PEG5-acid:

Dissolve Mal-PEG5-acid, EDC, and NHS in anhydrous DMF or DMSO.

Stir at room temperature for 30 minutes.

Coupling to Target Protein Ligand:

Add the amine-functionalized target protein ligand and DIPEA to the reaction mixture.

Stir at room temperature for 1-2 hours.

Monitor the reaction by LC-MS.

Purify the intermediate product (Target Protein Ligand-PEG5-Maleimide) by HPLC.

Coupling to E3 Ligase Ligand:

Dissolve the purified intermediate and the thiol-functionalized E3 ligase ligand in a suitable

buffer (e.g., PBS, pH 7.2).

Stir at room temperature for 2 hours.

Monitor the reaction by LC-MS.

Final Purification:
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Purify the final PROTAC molecule by HPLC.

Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate common experimental workflows

and a relevant signaling pathway involving molecules synthesized with Mal-PEG5-acid.
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Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation and its mechanism of

action.
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PROTAC Synthesis

PROTAC Mechanism of Action
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Caption: Synthesis and mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
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Caption: Inhibition of the HER2 signaling pathway by a HER2-targeted ADC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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